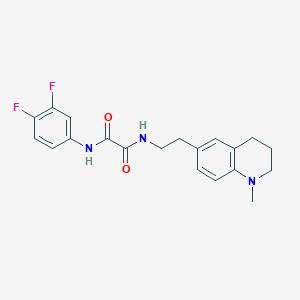
N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
描述
This oxalamide derivative features a central ethanediamide (oxalamide) backbone substituted with two distinct groups:
- N1-Terminus: A 3,4-difluorophenyl ring, which introduces electron-withdrawing fluorine atoms at meta and para positions. This modification enhances metabolic stability and influences binding interactions in biological systems.
- N2-Terminus: A 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain. The tetrahydroquinoline moiety contributes rigidity and lipophilicity, while the ethyl linker balances steric effects and conformational flexibility.
属性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-15-5-6-16(21)17(22)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNMFPNCFPIMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound is characterized by its unique structural features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22F2N4O2 |
| Molecular Weight | 373.404 g/mol |
| CAS Number | Not available |
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Arrest and Apoptosis : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells.
- Receptor Modulation : The compound may interact with various receptors, including P2X7 receptors involved in inflammatory responses and pain signaling pathways.
Biological Activity
Research indicates that this compound may exhibit significant biological activities:
- Anticancer Activity : Compounds with a tetrahydroquinoline structure have demonstrated efficacy against multiple human cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways critical for tumor growth.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Similar oxalamide structure with fluorinated phenyl group | Anticancer activity |
| N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorination at para position | Potential neuroprotective effects |
| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Antimicrobial properties |
Inhibition of HDACs
One notable study highlighted that derivatives containing difluoromethyl groups exhibit high selectivity for histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. This selectivity suggests that compounds like this compound could be developed as targeted therapies with reduced side effects compared to non-selective HDAC inhibitors .
Restoration of Wnt Signaling
Another investigation explored small-molecule inhibitors that could restore Wnt signaling disrupted by Notum. Such compounds hold therapeutic potential in diseases where Wnt signaling is critical .
相似化合物的比较
Key Observations
Fluorine Substitution Patterns :
- The 3,4-difluorophenyl group in the target compound optimizes electronic effects and steric profile compared to 2,5-difluoro () or 4-fluoro () analogs. Fluorine’s electronegativity may enhance binding to polar regions of target proteins.
- Replacement of fluorine with chlorine () increases molecular weight and lipophilicity but may introduce off-target interactions.
Tetrahydroquinoline Modifications: The 1-methyl group in the target compound reduces oxidation susceptibility compared to analogs with longer alkyl chains (e.g., 1-propyl in ).
Linker and Terminal Group Flexibility :
- Ethyl linkers (common in all compounds) balance conformational freedom and rigidity. Bulkier substituents (e.g., piperidinyl in ) may restrict binding to sterically sensitive targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


